Methyl fluoroacetate

Catalog No.
S567529
CAS No.
453-18-9
M.F
C3H5FO2
M. Wt
92.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl fluoroacetate

CAS Number

453-18-9

Product Name

Methyl fluoroacetate

IUPAC Name

methyl 2-fluoroacetate

Molecular Formula

C3H5FO2

Molecular Weight

92.07 g/mol

InChI

InChI=1S/C3H5FO2/c1-6-3(5)2-4/h2H2,1H3

InChI Key

RJBYSQHLLIHSLT-UHFFFAOYSA-N

SMILES

COC(=O)CF

Solubility

In water, 1.17X10+5 mg/L at 25 °C (est)
Soluble in water
Slightly soluble in petroleum ethe

Canonical SMILES

COC(=O)CF

Potential Therapeutic Agent:

Methyl fluoroacetate (MFA) has been investigated for its potential use in developing therapeutic agents for specific diseases. Studies have explored its ability to:

  • Inhibit cancer cell growth: MFA disrupts the Krebs cycle, a vital metabolic pathway in cells, leading to cell death. This property has been studied in the context of cancer treatment, with research examining its effect on various cancer cell lines [].
  • Treat mitochondrial diseases: MFA can bypass a dysfunctional step in the Krebs cycle, potentially offering a therapeutic approach for certain mitochondrial diseases caused by mutations in specific enzymes [].

Biochemical Research Tool:

Due to its ability to inhibit specific enzymes in the Krebs cycle, MFA is used as a research tool in various biochemical studies. These studies aim to:

  • Understand cellular metabolism: MFA can be used to probe the specific roles of enzymes involved in the Krebs cycle, providing insights into cellular metabolism and energy production.
  • Investigate mitochondrial function: MFA's effects on mitochondrial function can be studied to understand the role of mitochondria in various cellular processes and diseases [].

MFA allows researchers to manipulate and dissect specific metabolic pathways, contributing to a broader understanding of cellular function and disease mechanisms.

Historical Context in Chemical Warfare Research:

  • The Chemical Weapons Convention prohibits the development, production, stockpiling, and use of chemical weapons, including MFA.
  • Scientific research involving MFA is strictly regulated and conducted under controlled laboratory settings with appropriate safety measures in place.

Methyl fluoroacetate is an organic compound with the chemical formula FCH₂CO₂CH₃. It is recognized as the highly toxic methyl ester of fluoroacetic acid. This compound appears as a colorless, odorless liquid at room temperature and possesses a faint fruity smell under certain conditions. Methyl fluoroacetate has a boiling point of 104.5 °C and a melting point of -35.0 °C, making it a volatile substance that is soluble in water at a concentration of 117 g/L at 25 °C . Its extreme toxicity has led to its investigation for potential use as a chemical weapon, alongside its applications in laboratories and as a rodenticide .

MFA's toxicity arises from its ability to interfere with cellular metabolism. It inhibits an enzyme called succinate dehydrogenase within the Krebs cycle, leading to a buildup of succinate and disruption of energy production within the cell []. This can rapidly lead to cell death and organ failure.

  • Toxicity: The oral LD50 (lethal dose 50%, the dose required to kill 50% of a test population) of MFA in rats is as low as 2-5 mg/kg. This highlights the extreme potency of its toxic effects.
  • Flammability: MFA is not highly flammable but can decompose upon heating, releasing toxic fumes [].
Due to its structure. It is notably resistant to nucleophilic attacks on the carbon-fluorine bond, which provides it with unique stability compared to other haloacetates . The primary reaction pathways involve:

  • Hydrolysis: In the presence of water, methyl fluoroacetate can hydrolyze, though this reaction is relatively slow.
  • Alkylation: Methyl fluoroacetate can act as an alkylating agent, but its reactivity is lower than that of other haloacetates due to the stability of the C−F bond.
  • Defluorination: In biological systems, methyl fluoroacetate is primarily metabolized by glutathione transferase, resulting in defluorination and the formation of fluorocitrate, which inhibits key enzymes in the citric acid cycle .

The biological activity of methyl fluoroacetate is primarily linked to its toxicity. It disrupts metabolic processes by converting into fluorocitrate, which inhibits aconitate hydratase, an enzyme crucial for the citric acid cycle. This inhibition leads to a buildup of citrate and ultimately causes respiratory failure and convulsions in affected organisms . Studies have shown that exposure to methyl fluoroacetate can result in significant physiological changes, including:

  • Convulsions: The compound induces convulsions due to its action on the central nervous system.
  • Respiratory Failure: High levels of toxicity can lead to cessation of respiration.
  • Organ Congestion: Autopsy findings in animal studies reveal congestion in various organs, particularly the liver and lungs .

The synthesis of methyl fluoroacetate typically involves a two-step process:

  • Formation of Methyl Chloroacetate: Potassium fluoride is reacted with methyl chloroacetate in a solvent under heat and agitation. A phase-transfer catalyst may be used to facilitate the reaction.
  • Fluorination: The resulting mixture undergoes further processing where methyl chloroacetate is continuously added and subjected to nitration condensation at controlled temperatures (20–25 °C) to yield methyl fluoroacetate .

This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Interaction studies involving methyl fluoroacetate focus on its toxicological effects and metabolic pathways. Research has demonstrated that:

  • Methyl fluoroacetate interacts with glutathione transferase enzymes, leading to defluorination and subsequent toxicity through fluorocitrate formation.
  • Studies have also explored its convulsive effects compared to other known convulsants such as nicotine and strychnine, revealing unique pathways of action that highlight its potential as both a toxic agent and research subject .

Methyl fluoroacetate shares structural similarities with several other compounds, particularly halogenated acetates. Here are some notable comparisons:

CompoundChemical FormulaToxicity LevelUnique Characteristics
Fluoroacetic AcidFCH₂COOHExtremely toxicDirectly inhibits aconitase; parent compound
Methyl ChloroacetateCH₂ClCOOCH₃Moderately toxicMore reactive due to chlorine; better alkylating agent
Ethyl FluoroacetateFCH₂COOCH₂CH₃Highly toxicSimilar mechanism but differs in alkyl group
Trichloroacetic AcidCCl₃COOHHighly toxicStronger alkylating agent; used in medical applications

Methyl fluoroacetate is unique due to its specific pathway of toxicity involving fluorocitrate formation rather than direct alkylation or inhibition seen in other compounds .

Color/Form

Mobile liquid

XLogP3

0.5

Boiling Point

104.5 °C

Density

1.1744 at 20 °C/4 °C; 1.1613 at 15 °C/4 °C

LogP

log Kow = 0.31 (est)

Odor

Practically odorless or faint, fruit-like odo

Melting Point

-35.0 °C
-35 °C

UNII

MO8U9H1FAS

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (61.54%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (37.36%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (60.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (36.26%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Methyl fluoroacetate is a liquid. It is practically odorless with a faint, fruity odor. It is very soluble in water. USE: Methyl fluoroacetate is used as a laboratory chemical. It has been used as a rodenticide. EXPOSURE: Workers who use methyl fluoroacetate may breathe in mists or have direct skin contact. The general population is not likely to be exposed to methyl fluoroacetate. If methyl fluoroacetate is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It is not expected to build up in fish. RISK: Data on the potential for methyl fluoroacetate specifically to produce toxic effects in humans were not available. However, a salt form, sodium fluoroacetate, has been used as a rodenticide and is extremely poisonous. Convulsions, heart attack, respiratory failure, kidney failure and death have been reported following poisoning with sodium fluoroacetate. Data on the potential for methyl fluoroacetate to cause infertility, abortion, or birth defects in laboratory animals were not available. However, no evidence of abortion or birth defects were noted in laboratory animals exposed to low doses of sodium fluoroacetate during pregnancy. Data on the potential for methyl fluoroacetate to cause cancer in laboratory animals were not available. The potential for methyl fluoroacetate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

30.9 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

453-18-9

Wikipedia

Methyl fluoroacetate

Methods of Manufacturing

MFA was first prepared in 1896 by the Belgian chemist Swarts by treatment of methyl iodoacetate with silver fluoride, a rather expensive and inefficient procedure.

General Manufacturing Information

MFA, because of its great toxicity, came into consideration at the start of World War II as a potential warfare agent. MFA seemed especially suitable as a water poison because of its "ideal" physical and chemical properties for this type of agent. In addition, its toxic action is delayed making early detection of MFA in water supplies difficult. By the end of the war several countries including England, the United States, Poland, and Germany had developed efficient pilot-plant methods for the preparation of MFA. /Former use/

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 300.1; Procedure: ion chromatography system equipped with a conductivity detector; Analyte: methyl fluoroacetate; Matrix: reagent water, surface water, ground water, and finished drinking water; Detection Limit: not provided.

Dates

Modify: 2023-08-15

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